molecular formula C13H13NO3S B052690 Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate CAS No. 115299-16-6

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Cat. No. B052690
M. Wt: 263.31 g/mol
InChI Key: BKXAMRGQLUBAPE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is a compound with the empirical formula C13H13NO3S . It is a solid substance . The thiazole ring is a significant part of its structure, which is a five-membered aromatic ring compound with a general formula of C3H3NS .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate can be represented by the SMILES string CCOC(=O)c1csc(n1)-c2ccc(OC)cc2 . The InChI representation is 1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is a solid substance . Its molecular weight is 263.31 .

Scientific Research Applications

  • Anti-Proliferative Activity : Thiazole compounds, including derivatives similar to Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, have been synthesized and tested for their anticancer activity against breast cancer cells MCF7. Certain compounds demonstrated activity comparable to the standard Paclitaxel (Sonar et al., 2020).

  • Antimicrobial and Antioxidant Properties : Similar thiazole derivatives have been synthesized and shown to exhibit significant antimicrobial and antioxidant activities. Some compounds demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

  • Antiviral Docking Studies : Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have been evaluated for their potential in antiviral treatments, including for SARS-CoV-2 (COVID-19), through molecular docking methods. Some compounds showed good binding affinities and inhibition constants, making them potential therapeutic targets (Haroon et al., 2021).

  • Antiplatelet Agent Analysis : Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate derivatives have been used in the development of new antiplatelet agents. High-performance liquid chromatography methods have been developed for their determination in biological fluids, indicating their potential in therapeutic applications (Nakada et al., 1990).

  • Synthesis of Complex Molecular Structures : This compound has also been used in the synthesis of various complex molecular structures, such as thiazolopyrimidines and thiazolopyrimidothiazolopyrimidines, which have potential antioxidant and antimicrobial activities (Youssef & Amin, 2012).

Future Directions

Thiazoles, including Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, have shown promising pharmacological actions, making them a significant focus in the field of medicinal chemistry . Future research could focus on exploring the specific biological activities of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate and developing efficient synthesis methods.

properties

IUPAC Name

ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)10-8-18-12(14-10)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXAMRGQLUBAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434247
Record name Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

CAS RN

115299-16-6
Record name Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-methoxyphenyl boronic acid (0.25 g, 1.65 mmol), ethyl 2-bromothiazole-4-carboxylate (0.33 g, 1.4 mmol), PdCl2(dppf)2 (0.11 g, 0.14 mmol) and 2M Na2CO3(aq) (2 mL) in DME (10 mL) was heated at reflux for 20 h, cooled to RT, filtered, concentrated by rotary evaporation and purified on silica gel (6:1 hexanes/EtOAc and 4:1 hexanes/EtOAc) to afford the title compound as a light-brown oil. EI-MS m/z 264 (M+H).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Gao, X He, L Yan, H Zhang, S Liu, Q Ma, P Zhang… - Molecules, 2023 - mdpi.com
Pesticides are essential for the development of agriculture. It is urgent to develop green, safe and efficient pesticides. Bisindole alkaloids have unique and concise structures and broad …
Number of citations: 7 www.mdpi.com

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